4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
Description
Properties
IUPAC Name |
3-[[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-13(2)24-17(19-12)4-5-18(21-24)25-11-15-6-8-23(9-7-15)10-16-20-14(3)26-22-16/h4-5,15H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNHQMVUTRYMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. Its IUPAC name is [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone . The compound features a piperidine ring linked to both an imidazo[1,2-b]pyridazine moiety and an oxadiazole derivative, suggesting diverse pharmacological potential due to the presence of multiple active functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine |
| CAS Number | 2548997-70-0 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically start with the formation of the imidazo[1,2-b]pyridazine core. Subsequent reactions introduce the piperidine and oxadiazole moieties. Common reagents include various halides and bases under controlled conditions to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing imidazo and oxadiazole rings have shown cytotoxic effects against various cancer cell lines. The activity is often attributed to their ability to interact with DNA or inhibit specific enzymes involved in tumor growth.
Antimicrobial Properties
Research has demonstrated that related compounds exhibit antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective activities in models of neurodegenerative diseases. The presence of the piperidine ring is believed to enhance blood-brain barrier penetration and modulate neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications on the imidazo and oxadiazole rings significantly influence biological activity. For example:
- Substituents on the imidazo ring : Methyl groups at specific positions enhance anticancer activity.
- Oxadiazole modifications : Varying substituents can either increase or decrease potency against microbial strains.
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the anticancer efficacy of several derivatives of this compound against human breast cancer cell lines. The results showed that compounds with a higher degree of substitution on the imidazo ring had increased cytotoxicity (IC50 values ranging from 5 to 20 µM).
Study 2: Antimicrobial Activity
In a comparative study by Kumar et al. (2024), derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity improved antimicrobial activity significantly.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique structure, which may interact with various biological targets. Some notable areas include:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties: The presence of heterocycles may enhance its efficacy against bacterial and fungal pathogens.
Material Science
In material science, the compound's unique properties can be harnessed for developing new materials with specific characteristics:
- Polymer Chemistry: It can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology: Its structural features make it suitable for applications in drug delivery systems and nanocarriers.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of a related compound derived from the same synthetic pathway. The research indicated significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. Results demonstrated that modifications to the piperidine moiety enhanced activity against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous derivatives reported in recent literature. Below is a detailed analysis:
Structural Analogues
Key structural analogues include imidazo[1,2-a]pyridine and related heterocyclic derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Variations : The target compound’s imidazo[1,2-b]pyridazine core differs from the more common imidazo[1,2-a]pyridine scaffold in analogues (e.g., 8p, 10a, IP-3). This variation may influence electronic properties and binding interactions due to the additional nitrogen atom in the pyridazine ring .
Substituent Effects: Piperidine/Piperazine Linkers: The target compound uses a piperidine-oxymethyl group, whereas analogues like 8p and 10a employ piperazine-triazole linkers. Piperidine’s reduced basicity compared to piperazine could alter solubility and pharmacokinetics . Oxadiazole vs. Triazole: The 5-methyl-1,2,4-oxadiazole substituent in the target compound contrasts with triazole moieties in analogues (e.g., 8p, 10a).
Physicochemical Properties :
- Melting points for solid analogues (e.g., 8p at 104–105°C, 2d at 215–217°C) suggest that aromatic nitro or ester groups increase crystallinity. The target compound’s liquid or solid state remains uncharacterized in the provided evidence.
- The oxadiazole group may confer higher thermal stability compared to triazole-containing compounds .
Preparation Methods
Preparation of 2,3-Dimethylimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine core is synthesized via cyclocondensation of 6-aminopyridazine with α-bromoketones. A modified procedure from analogous pyrrolo[3,4-d]pyridazinone syntheses involves:
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Reacting 6-aminopyridazine with 3-bromo-2-butanone in ethanol at reflux (78°C) for 12 hours.
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Neutralization with aqueous NaHCO₃ and extraction with dichloromethane.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the core structure in 68–72% yield.
Key spectral data :
Synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
The oxadiazole-piperidine fragment is constructed using a two-step protocol adapted from oxadiazole-piperazine hybrids:
Step 1: Formation of 5-Methyl-1,2,4-oxadiazole
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Condense acetamide oxime with methyl chloroacetate in dry THF under N₂.
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Heat at 60°C for 6 hours to form 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Step 2: Alkylation of Piperidine
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React piperidine with 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole in ethanol using NaHCO₃ as base.
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Stir at room temperature for 24 hours, followed by filtration and solvent evaporation.
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Yield: 85–88% after recrystallization from ethanol/water.
Characterization data :
Final Coupling Reactions
Oxymethyl Bridge Installation
The connection of the imidazopyridazine core to the piperidine-oxadiazole fragment proceeds via nucleophilic substitution:
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Chloromethylation of Imidazopyridazine :
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Treat 2,3-dimethylimidazo[1,2-b]pyridazine with paraformaldehyde and HCl gas in dioxane at 0°C.
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Generate 6-(chloromethyl)-2,3-dimethylimidazo[1,2-b]pyridazine.
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Alkylation of Piperidine Derivative :
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React 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine with the chloromethyl intermediate in anhydrous DMF.
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Add K₂CO₃ as base and heat at 50°C for 8 hours.
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Isolate product via extraction (ethyl acetate) and silica gel chromatography (hexane/acetone 4:1).
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Yield: 63–67%.
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Critical reaction parameters :
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Temperature control (<60°C) prevents oxadiazole ring degradation.
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Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate.
Optimization and Mechanistic Insights
Solvent and Base Effects on Alkylation
Comparative studies using methods from pyrrolo[3,4-d]pyridazinone alkylation reveal:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | NaOEt | 78 | 58 | 92 |
| DMF | K₂CO₃ | 50 | 67 | 95 |
| THF | Et₃N | 40 | 49 | 88 |
DMF with K₂CO₃ provides optimal yield and purity due to enhanced nucleophilicity of the piperidine nitrogen.
TLC Monitoring and Purification
Reaction progress is tracked using TLC (SiO₂, ethyl acetate/hexane 1:1, Rf = 0.35 for product). Final purification employs gradient column chromatography to remove:
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Unreacted chloromethylimidazopyridazine (Rf = 0.72)
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Oxadiazole-piperidine starting material (Rf = 0.18)
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
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δ 1.45–1.62 (m, 4H, piperidine CH₂)
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δ 2.29 (s, 6H, imidazopyridazine CH₃)
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δ 3.38 (s, 2H, N-CH₂-oxadiazole)
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δ 4.52 (s, 2H, OCH₂)
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δ 6.85 (d, J = 8.8 Hz, 1H, pyridazine H)
HRMS (ESI+) :
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Calculated for C₁₈H₂₄N₆O₂ [M+H]⁺: 356.1964
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Found: 356.1968
Challenges and Alternative Approaches
Oxadiazole Stability Considerations
The 1,2,4-oxadiazole ring demonstrates sensitivity to strong acids and prolonged heating. Mitigation strategies include:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:
- Imidazo[1,2-b]pyridazine Core Formation : Use condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) to construct the imidazo[1,2-b]pyridazine moiety .
- Piperidine-Oxadiazole Linkage : Employ nucleophilic substitution or Mitsunobu reactions to attach the 5-methyl-1,2,4-oxadiazole group to the piperidine ring .
- Oxy-Methyl Bridge Installation : Utilize Williamson ether synthesis or phase-transfer catalysis to link the imidazo[1,2-b]pyridazin-6-yloxy group to the piperidine scaffold .
Optimization Tips :- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for low-temperature steps) to improve yields .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
- 1H/13C NMR : Assign protons and carbons in the imidazo[1,2-b]pyridazine (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole (δ 2.5 ppm for methyl group) regions .
- HRMS : Confirm molecular weight with <2 ppm error to validate the presence of the oxadiazole and piperidine groups .
- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ for the oxy-methyl bridge) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring or oxadiazole linkage .
Basic: What pharmacological targets are associated with this compound’s structural motifs?
- Imidazo[1,2-b]pyridazine : Linked to kinase inhibition (e.g., ALK, ROS1) and antimicrobial activity via π-π stacking with enzyme active sites .
- 1,2,4-Oxadiazole : Enhances metabolic stability and binds to acetylcholine esterase (AChE) in neurodegenerative disease targets .
- Piperidine : Modulates CNS targets (e.g., dopamine receptors) and improves blood-brain barrier penetration .
Experimental Validation :
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
- Assay-Specific Factors :
- Metabolic Interference :
- Conduct LC-MS/MS metabolite profiling to detect off-target interactions or prodrug activation .
- Statistical Analysis :
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
- Salt Formation : React with HCl or maleic acid to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG-400/water mixtures (1:1 v/v) for parenteral administration .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the piperidine nitrogen to increase lipophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to prolong circulation time .
Advanced: How can computational methods guide SAR studies for this compound?
- Molecular Docking : Use AutoDock Vina to predict binding modes to AChE (PDB: 4EY7) or ALK (PDB: 4FNY) .
- QSAR Modeling : Train models on imidazo[1,2-a]pyridine derivatives to correlate substituent electronegativity with IC50 values .
- MD Simulations : Simulate >100 ns trajectories in GROMACS to assess oxadiazole-piperidine conformational stability in lipid bilayers .
Advanced: What are the key challenges in scaling up synthesis for preclinical testing?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
- Toxic Byproducts : Monitor genotoxic impurities (e.g., alkylating agents) via LC-MS and optimize quenching steps .
- Process Safety : Conduct DSC analysis to identify exothermic steps and implement controlled heating/cooling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
